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Compound of Interest

Compound Name: 1-Methylacenaphthylene

Cat. No.: B15367223

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available experimental and computational data
for the polycyclic aromatic hydrocarbon, 1-Methylacenaphthylene. Due to the limited
availability of direct experimental spectral data for this specific compound, this guide utilizes a
combination of published experimental values, computational predictions, and data from
structurally similar compounds to illustrate the cross-referencing workflow. This approach is
essential in modern chemical research for the validation of theoretical models and the
interpretation of experimental findings.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for 1-Methylacenaphthylene,
offering a clear comparison between experimental findings and computational predictions.

Table 1: Physical and Chromatographic Properties of 1-Methylacenaphthylene
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Experimental

Computational

Data Source

Data Source

Property . (Computationa
Value Value (Experimental) )
Molecular
CisHio CisHio - PubChem[1]
Formula
Molecular Weight  166.22 g/mol 166.22 g/mol - PubChem[1]
Kovats Retention
] NIST Mass
Index (Semi-
265.24, 266.57 - Spectrometry -
standard non-
Data Center[1]
polar)
Normal Boiling Cheméo (Joback
- 563.74 K -
Poaint Method)
Normal Melting Cheméo (Joback
- 340.03 K -

Point

Method)

Enthalpy of

Formation (gas)

238.62 kJ/mol

Cheméo (Joback
Method)

Octanol/Water
Partition

Coefficient (logP)

3.714

Cheméo
(Crippen's
Method)

Table 2: Predicted *H NMR Spectral Data for 1-Methylacenaphthylene

Predicted Chemical Shift

(ppm)

Predicted Multiplicity

Predicted Coupling

Constants (Hz)

Data generated using online

prediction tools

Data generated using online

prediction tools

Data generated using online

prediction tools

Note: No experimental tH NMR

data was found in the

searched literature.

Table 3: Predicted 3C NMR Spectral Data for 1-Methylacenaphthylene
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Predicted Chemical Shift (ppm)

Data generated using online prediction tools

Note: No experimental $3C NMR data was found in the searched literature.

Table 4: Mass Spectrometry Data for 1-Methylacenaphthylene

Relative

lon Experimental m/z Predicted m/z
Abundance

[M]* - 166.0783

Note: No experimental
mass spectrum was
found in the searched
literature. The
predicted m/z
corresponds to the

exact mass.

Visualizing the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for comparing experimental and

computational data in chemical analysis.
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Caption: Workflow for cross-referencing experimental and computational data.

Experimental Protocols

While specific experimental protocols for 1-Methylacenaphthylene are not readily available,
the following are generalized methodologies for the key analytical techniques that would be

employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

+ Objective: To determine the carbon-hydrogen framework of the molecule.
e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). The solution is then transferred to an NMR tube.
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H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled carbon NMR experiment is conducted. A larger
number of scans is typically required due to the lower natural abundance of 13C.

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to
elucidate the structure. 2D NMR techniques such as COSY and HSQC may be used for
more complex structures.

. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and
pressed into a pellet, or a thin film is cast from a volatile solvent. The spectrum can also be
obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,
typically in the range of 4000-400 cm~1.

Data Analysis: The positions and intensities of the absorption bands are correlated with
known vibrational frequencies of functional groups. For 1-Methylacenaphthylene,
characteristic peaks for aromatic C-H stretching, C=C stretching, and the methyl group
vibrations would be expected.

. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)
for separation and identification.
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o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,
dichloromethane, methanol).

» Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization),
where it is vaporized and ionized. The resulting ions are separated based on their mass-to-
charge ratio (m/z) and detected.

o Data Analysis: The molecular ion peak ([M]*) provides the molecular weight. The
fragmentation pattern gives clues about the structure of the molecule. High-resolution mass
spectrometry can be used to determine the elemental composition.

Biological Activity

There is currently no significant data available in the searched literature regarding the specific
biological activity or reactivity of 1-Methylacenaphthylene. Further research in this area would
be beneficial to fully characterize the compound's potential applications and hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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